2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)Benzonitrile
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Overview
Description
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)Benzonitrile is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine moiety fused with a benzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)Benzonitrile typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by functionalization to introduce the methoxy and benzonitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions, often using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize automated synthesis platforms and continuous flow chemistry to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)Benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to amines or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)Benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting FGFRs. It binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and exhibit similar biological activities.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar structural features and biological activities.
Uniqueness
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)Benzonitrile is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for FGFRs. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C15H11N3O |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile |
InChI |
InChI=1S/C15H11N3O/c1-19-14-7-10(4-5-11(14)8-16)13-9-18-15-12(13)3-2-6-17-15/h2-7,9H,1H3,(H,17,18) |
InChI Key |
PQKFEWLNCOFKDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CNC3=C2C=CC=N3)C#N |
Origin of Product |
United States |
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